molecular formula C8H3ClF3NO3 B1316908 2-Nitro-4-(trifluoromethyl)benzoyl chloride CAS No. 81108-81-8

2-Nitro-4-(trifluoromethyl)benzoyl chloride

Cat. No. B1316908
CAS RN: 81108-81-8
M. Wt: 253.56 g/mol
InChI Key: QCYUKTBJHGSJBC-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular weight of 253.56 . It is semi-solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Nitro-4-(trifluoromethyl)benzoyl chloride is 1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H .


Physical And Chemical Properties Analysis

2-Nitro-4-(trifluoromethyl)benzoyl chloride is semi-solid in its physical form . It is stored at room temperature .

Scientific Research Applications

Stability and Degradation Studies

  • Degradation Processes of Nitisinone: Nitisinone, related to 2-Nitro-4-(trifluoromethyl)benzoyl chloride through its structural motif, undergoes degradation processes that were studied using LC-MS/MS. The stability of nitisinone, its degradation products, and the environmental and medical implications of these processes have been a focus. This study shows the importance of understanding the stability and degradation pathways of complex organic compounds, which could be relevant for 2-Nitro-4-(trifluoromethyl)benzoyl chloride as well (Barchańska et al., 2019).

Chemical Synthesis and Reactivity

  • Cycloaddition Reactions of Nitrile Oxides: The reactivity of nitrile oxides with alkenes, involving mechanisms that could be akin to reactions where 2-Nitro-4-(trifluoromethyl)benzoyl chloride might participate, was reviewed. Such insights into cycloaddition reactions offer a glimpse into the synthetic utility of nitro compounds in constructing complex molecules (Easton et al., 1994).

Environmental and Analytical Chemistry

  • Nitrated Phenols in the Atmosphere: A review discussing the occurrence, sources, and analytical methods for nitrophenols in the environment was conducted. Understanding the atmospheric behavior of nitro compounds, including those similar to 2-Nitro-4-(trifluoromethyl)benzoyl chloride, is crucial for assessing their environmental impact and fate (Harrison et al., 2005).

Synthetic Applications

  • Synthetic Routes of Azo Derivatives: The synthesis of azo compounds, which could potentially involve intermediates or reactants like 2-Nitro-4-(trifluoromethyl)benzoyl chloride, was reviewed. Azo compounds have broad applications, and versatile synthetic methods for their preparation highlight the utility of nitro and aromatic compounds in organic synthesis (Shah et al., 2021).

Safety and Hazards

2-Nitro-4-(trifluoromethyl)benzoyl chloride is classified as dangerous, with hazard statements H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is recommended to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

2-nitro-4-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO3/c9-7(14)5-2-1-4(8(10,11)12)3-6(5)13(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYUKTBJHGSJBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558919
Record name 2-Nitro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethyl)benzoyl chloride

CAS RN

81108-81-8
Record name 2-Nitro-4-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.56 g (0.00238 mol) of 2-nitro-4-trifluoromethyl-benzoic acid was dissolved in 7 ml of thionyl chloride and boiled under reflux for 2 hrs. The reaction mixture was concentrated and the residue was taken up twice in toluene and evaporated to dryness each time. 0.53 g (94%) of 2-nitro-4-trifluoromethyl-benzoyl chloride was obtained as a yellow oil.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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